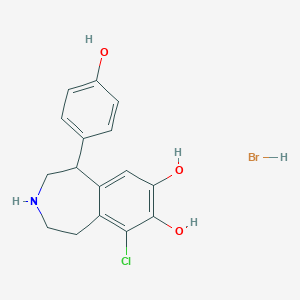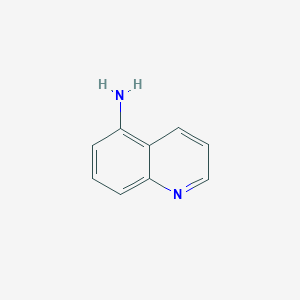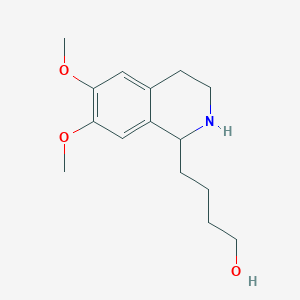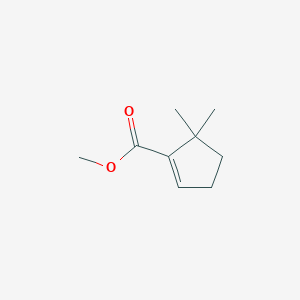
Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” is a cyclopentene derivative . It is a cyclic alkene . The molecular formula is C7H10O2 .
Synthesis Analysis
The synthesis of “Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” involves the treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene . This compound may be used as a starting material in the synthesis of pinnaic acid and halichlorine .Molecular Structure Analysis
The molecular structure of “Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” can be represented by the formula C7H10O2 . The average mass is 126.153 Da and the monoisotopic mass is 126.068077 Da .Chemical Reactions Analysis
“Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” undergoes an asymmetric oxidative Heck reaction with aryl boronic acids to form coupling products in the presence of a chiral NHC (N -heterocyclic carbine)-palladium (II) complex .Physical And Chemical Properties Analysis
“Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” is a colorless liquid . It has a density of 1.031 g/mL at 20 °C . The boiling point is 76-78 °C at 9.0 mmHg . The flash point is 62 °C .Aplicaciones Científicas De Investigación
Mechanistic Studies in Catalysis
A study by Goj and Widenhoefer (2001) delved into the cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium phenanthroline complex. This process led to the formation of several cyclopentene derivatives, showcasing the potential of Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate in catalytic transformations for organic synthesis (Goj & Widenhoefer, 2001).
Antibacterial and Antitumor Activities
In the realm of pharmaceuticals and bioactive compounds, Umezawa and Kinoshita (1957) synthesized Methyl 5-(dimethylaminomethyl)cyclopentanone-3-carboxylate hydrochloride and further processed it to yield compounds with significant antibacterial and antitumor activities. This highlights the chemical's role in the synthesis of biologically active molecules (Umezawa & Kinoshita, 1957).
Epigenetic Mark Analysis
Tang et al. (2015) developed a method using chemical derivatization coupled with liquid chromatography-tandem mass spectrometry for the sensitive determination of 5-methylcytosine and its oxidation products in genomic DNA. This study demonstrates the utility of Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate derivatives in epigenetic research, particularly in the analysis of cytosine modifications in genomic DNA, offering insights into the role of these modifications in cancer and other diseases (Tang et al., 2015).
Organic Synthesis and Green Chemistry
Jin et al. (2016) explored the acid-catalyzed carboxymethylation, methylation, and dehydration of alcohols and phenols with dimethyl carbonate under mild conditions. This study presents the versatility of Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate in facilitating a wide range of chemical reactions, reinforcing its importance in green chemistry applications (Jin et al., 2016).
Safety And Hazards
Direcciones Futuras
The future directions for “Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” could involve its use in the synthesis of other complex organic compounds. Its ability to undergo an asymmetric oxidative Heck reaction with aryl boronic acids to form coupling products suggests potential applications in organic synthesis .
Propiedades
IUPAC Name |
methyl 5,5-dimethylcyclopentene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2)6-4-5-7(9)8(10)11-3/h5H,4,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWXURUKZFEWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate | |
CAS RN |
153580-04-2 |
Source


|
| Record name | methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

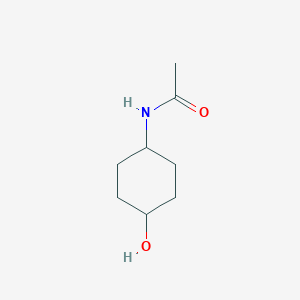
![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)
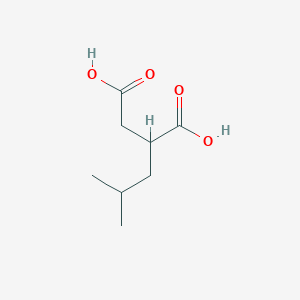
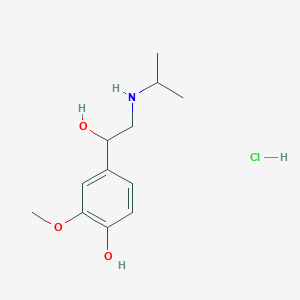
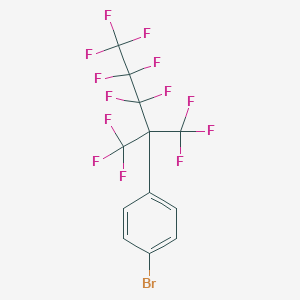
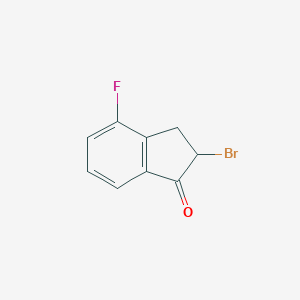
![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)
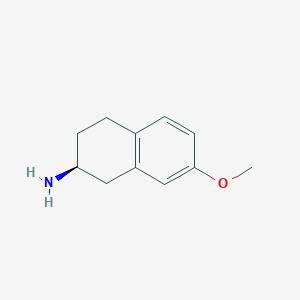
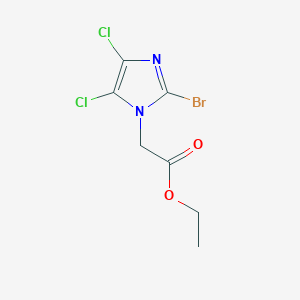
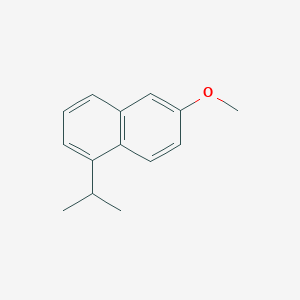
![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)
